2-Fluorobutane

Vue d'ensemble

Description

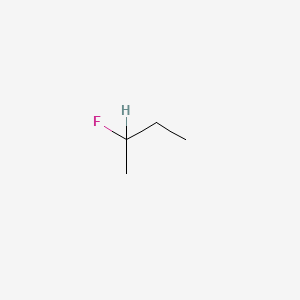

2-Fluorobutane is an organic compound with the molecular formula C4H9F It is a halogenated hydrocarbon where a fluorine atom is substituted for one of the hydrogen atoms in butane

Applications De Recherche Scientifique

2-Fluorobutane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex fluorinated compounds.

Biology and Medicine: While specific applications in biology and medicine are limited, fluorinated compounds are generally of interest due to their potential use in pharmaceuticals and as imaging agents.

Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other fluorinated compounds

Mécanisme D'action

Target of Action

2-Fluorobutane is a small organic compound with the molecular formula C4H9F It’s known to participate in elimination reactions .

Mode of Action

This compound can undergo an E1cB elimination reaction when it reacts with a strong base like alcoholic KOH . This reaction proceeds via a carbanion intermediate . The high bond strength of the C-F bond makes fluorine a poor leaving group, which influences the reaction mechanism .

Biochemical Pathways

It’s known that this compound can be incorporated into the biosynthetic pathway of siderophore analogs . Siderophores are small molecules that bind and transport iron in microorganisms .

Pharmacokinetics

Its thermophysical properties such as boiling temperature, critical temperature, and density have been evaluated . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Its ability to participate in elimination reactions and be incorporated into biosynthetic pathways suggests it can influence the synthesis of certain biomolecules .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of a strong base, which can trigger an elimination reaction . Additionally, the solvent used in the reaction can significantly influence the rate of the SN2 reaction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Fluorobutane can be synthesized through several methods. One common method involves the nucleophilic substitution reaction of 2-bromobutane with silver fluoride (AgF). The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In an industrial setting, this compound can be produced by the reaction of 2-butanol with methanesulfonyl fluoride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. The reaction is carried out in a nitrogen atmosphere at elevated temperatures, followed by purification steps to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluorobutane undergoes various chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of the fluorine atom with a nucleophile. For example, reacting this compound with a strong nucleophile like sodium hydroxide (NaOH) can yield 2-butanol.

Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form butenes. This reaction is typically facilitated by strong bases such as potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reaction is usually carried out in an aqueous or alcoholic medium.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used, and the reaction is often conducted at elevated temperatures.

Major Products:

Nucleophilic Substitution: 2-Butanol

Elimination Reactions: Butenes (e.g., cis-butene, trans-butene, and iso-butene).

Comparaison Avec Des Composés Similaires

2-Chlorobutane: Similar to 2-fluorobutane but with a chlorine atom instead of fluorine. It has different reactivity and physical properties due to the larger size and lower electronegativity of chlorine.

2-Bromobutane: Contains a bromine atom instead of fluorine. It is more reactive in nucleophilic substitution reactions due to the weaker carbon-bromine bond.

2-Iodobutane: Contains an iodine atom. It is the most reactive among the halobutanes in nucleophilic substitution reactions due to the weakest carbon-iodine bond.

Uniqueness of this compound: this compound is unique due to the strong carbon-fluorine bond, which makes it less reactive in nucleophilic substitution reactions compared to its chlorinated, brominated, and iodinated counterparts. This property can be advantageous in certain applications where stability is desired .

Propriétés

IUPAC Name |

2-fluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F/c1-3-4(2)5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHWZHXLJJPXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957315 | |

| Record name | 2-Fluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-01-3 | |

| Record name | Butane, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the thermal decomposition of 2-Fluorobutane look like?

A1: this compound demonstrates limited thermal stability. Research indicates that it begins to decompose at temperatures exceeding room temperature and rapidly degrades at temperatures above 120°C. [] The primary products of this thermal elimination reaction are isobutene, trans-butene, and cis-butene. [] Mechanistic investigations suggest that the formation of these products can be explained by the transient state theory of tetratomic rings and the rearrangement of carbon cations. []

Q2: How does the choice of base influence the elimination reactions of this compound?

A2: The regio- and stereoselectivity of elimination reactions involving this compound are significantly influenced by the nature of the base employed. Computational studies using ab initio methods have investigated reactions with a range of bases, including F(-), HO(-), CH3O(-), (CH3)3CO(-), NH2(-), CH3(-), H(-), Cl(-), HS(-), and PH2(-). [] These studies suggest that the regiochemistry of the reaction, specifically the preference for forming the least-substituted or most-substituted alkene, is closely related to the transition state on the E2 spectrum. E1cb-like reactions tend to favor the least-substituted alkene, while E1-like reactions favor the more substituted alkene. [] Interestingly, there seems to be no direct correlation between the extent of π-bond formation and the preference for the more substituted alkene. []

Q3: Can we analyze this compound in complex mixtures, and how sensitive are these methods?

A3: Yes, Gas Chromatography coupled with Flame Ionization Detection (GC/FID) offers a reliable method for analyzing this compound, particularly within the context of alkylation materials. [] This method exhibits a minimum detection limit of 150 microL/L for this compound in real samples, demonstrating its sensitivity for this compound. [] Researchers have successfully utilized GC/FID to confirm the presence of this compound in alkylation materials, distinguishing it from other similar compounds like 1-Fluorobutane and 2-Fluoro-2-methylpropane. []

Q4: How do zero-point vibrations influence the nuclear magnetic resonance (NMR) properties of this compound?

A4: Zero-point vibrations have a measurable impact on the fluorine shieldings observed in the NMR spectra of this compound. Calculations reveal that these vibrational contributions can range from -0.6 ppm to -35 ppm. [] This range is significant and cannot be ignored when comparing theoretical calculations with experimental NMR data, even when considering relative chemical shifts. [] Unlike proton shieldings, where transferable atom-type zero-point vibrational contributions have been established, establishing similar transferable contributions for fluorine shieldings appears challenging. []

Q5: Beyond its chemical properties, has this compound been used in any biological studies?

A5: Yes, this compound has been used as a precursor in precursor-directed biosynthesis (PDB) to generate fluorinated analogs of the siderophore desferrioxamine B (DFOB). [] These analogs could potentially offer advantages over DFOB in treating conditions like iron overload and Parkinson's disease. [] Research has shown that by supplementing the culture medium of Streptomyces pilosus, the bacterium that naturally produces DFOB, with racemic 1,4-diamino-2-fluorobutane (rac-FDB), the bacteria can incorporate rac-FDB into its biosynthetic pathways. [] This incorporation leads to the production of a variety of fluorinated DFOB analogs. [] These findings highlight a novel approach to generating modified siderophores with potentially improved pharmacological properties. []

Q6: What is the significance of studying the conformational flexibility of this compound in solution?

A6: Understanding the conformational dynamics of this compound in solution is crucial for interpreting its NMR relaxation behavior. This is because the molecule constantly transitions between different conformations, each representing a local minimum on the potential energy surface. [] A simplified model has been proposed to describe this Brownian motion between conformations and its impact on NMR relaxation times. [] This model is based on the assumption that the overall tumbling motion of the molecule, characterized by the diffusion tensor, remains relatively unaffected by these conformational jumps. [] This approach proves useful for analyzing and interpreting NMR data of flexible molecules like this compound in solution. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![20-[(3S,4S,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,12,16,18-pentahydroxy-36-[(5S,6S)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-11,35,37,38-tetramethyl-2,8,14-trioxo-1-oxacyclooctatriaconta-21,23,25,27,29,31,33-heptaene-17-carboxylic acid](/img/structure/B1230606.png)

![2-(4-acetamido-N-[2-(benzotriazol-1-yl)acetyl]anilino)-N-(2-methylbutan-2-yl)-2-(1-methylpyrrol-2-yl)acetamide](/img/structure/B1230614.png)

![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1230615.png)